SCHEMBL21340226

Descripción general

Descripción

WOBE437 es un inhibidor selectivo de la recaptación de endocannabinoides que ha mostrado un potencial significativo en la investigación científica. Es conocido por su capacidad para inhibir el transporte de anandamida y 2-araquidonoilglicerol, que son endocannabinoides clave involucrados en diversos procesos fisiológicos . Este compuesto ha sido estudiado por sus efectos sobre el dolor, la inflamación y la esclerosis múltiple .

Aplicaciones Científicas De Investigación

WOBE437 tiene una amplia gama de aplicaciones de investigación científica. Se ha estudiado por su potencial para tratar la esclerosis múltiple, donde ha demostrado reducir la progresión de la enfermedad en modelos de ratón . El compuesto también ha demostrado efectos analgésicos, ansiolíticos y antiinflamatorios . Además, WOBE437 se ha utilizado para estudiar el sistema endocannabinoide y su papel en diversos procesos fisiológicos . Su capacidad para inhibir selectivamente la recaptación de endocannabinoides lo convierte en una herramienta valiosa en la investigación relacionada con el dolor, la inflamación y las enfermedades neurodegenerativas .

Mecanismo De Acción

El mecanismo de acción de WOBE437 implica la inhibición de la recaptación de endocannabinoides, lo que lleva a niveles aumentados de anandamida y 2-araquidonoilglicerol . Estos endocannabinoides luego interactúan con los receptores cannabinoides, como el receptor cannabinoide tipo 1, para ejercer sus efectos . La acción del compuesto está mediada a través de diferentes receptores, lo que refleja la acción pleiotrópica de los endocannabinoides en condiciones fisiopatológicas complejas . Se ha demostrado que WOBE437 aumenta la absorción de anandamida al interrumpir los niveles de N-aciletanolamina .

Métodos De Preparación

La síntesis de WOBE437 implica varios pasos, incluida la preparación de microsomas y el uso de solución de cofactor NADPH. El compuesto se incuba con estos reactivos en placas de 96 pocillos a 37°C .

Análisis De Reacciones Químicas

WOBE437 experimenta varias reacciones químicas, incluidas interacciones con diferentes receptores y enzimas. Se ha demostrado que altera los niveles celulares de N-aciletanolaminas dentro de los 10 minutos del tratamiento . Se sabe que el compuesto aumenta la absorción de anandamida al interrumpir los niveles de N-aciletanolamina . Los reactivos comunes utilizados en estas reacciones incluyen NADPH y otros cofactores . Los principales productos formados a partir de estas reacciones son niveles elevados de anandamida y 2-araquidonoilglicerol .

Comparación Con Compuestos Similares

WOBE437 es único en su inhibición selectiva de la recaptación de endocannabinoides. Compuestos similares incluyen RX-055, que es un derivado de WOBE437 y muestra actividad similar . Se ha informado que RX-055 bloquea irreversiblemente el transporte de membrana de endocannabinoides, proporcionando información mecanística sobre el proceso . Otros compuestos similares incluyen OMDM-1, que es un inhibidor selectivo ampliamente utilizado de la absorción de anandamida . a diferencia de WOBE437, OMDM-1 no aumenta la absorción de anandamida en las células Neuro-2a .

Propiedades

IUPAC Name |

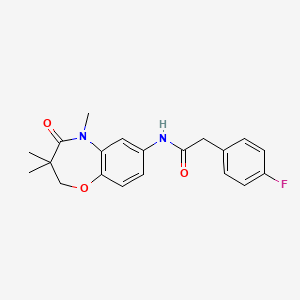

(2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]dodeca-2,4-dienamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO3/c1-4-5-6-7-8-9-10-11-12-13-22(24)23-17-16-19-14-15-20(25-2)21(18-19)26-3/h10-15,18H,4-9,16-17H2,1-3H3,(H,23,24)/b11-10+,13-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHLFCSEHHJQRN-AQASXUMVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC=CC(=O)NCCC1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C=C/C(=O)NCCC1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of (2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide (WOBE437)?

A1: WOBE437 acts as a selective endocannabinoid reuptake inhibitor (SERI) [, , , ]. This means it prevents the cellular reuptake of endocannabinoids, specifically anandamide (AEA) and 2-arachidonoylglycerol (2-AG), leading to increased levels of these signaling lipids in the synaptic cleft.

Q2: What are the downstream effects of WOBE437's inhibition of endocannabinoid reuptake?

A2: By increasing AEA and 2-AG levels, WOBE437 indirectly enhances their activity at cannabinoid receptors. This has been shown to produce various therapeutic effects in animal models, including:

- Analgesia (pain relief): WOBE437 demonstrated analgesic effects in acute pain models through CB1 receptor activation [] and in chronic pain models involving CB1, CB2, and PPARγ receptors [].

- Anti-inflammatory effects: WOBE437 attenuated inflammation in a model of chronic inflammation, suggesting potential for treating inflammatory conditions [, ].

- Anxiolytic effects: WOBE437 exhibited anxiolytic effects, highlighting its potential for managing anxiety disorders [].

- Reduced disease progression in a mouse model of multiple sclerosis: WOBE437 significantly reduced disease severity and promoted recovery in an experimental autoimmune encephalomyelitis model, potentially via CB1 and CB2 receptor-dependent mechanisms [].

Q3: How does the structure of WOBE437 influence its activity?

A3: Modifications to both the dodecadienoyl domain and the dimethoxyphenylethyl head group of WOBE437 have been explored to understand structure-activity relationships []. While no synthesized analog surpassed the potency of WOBE437, these studies revealed key structural elements for potent inhibition of anandamide uptake. For instance, replacing either methoxy substituent in the head group with a bulkier alkoxy group significantly impacted activity [].

Q4: What are the pharmacokinetic properties of WOBE437?

A4: Studies demonstrate that WOBE437 is orally bioavailable, reaching peak concentrations in plasma and brain within a short timeframe []. This makes it a promising candidate for further development as a therapeutic agent. Additionally, it has been shown to be cleared from the brain after approximately 180 minutes [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxa-8-thiaspiro[4.5]dec-2-en-4-one 8,8-dioxide](/img/structure/B2570810.png)

![3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2570815.png)

![5-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2570820.png)

![2-(4-chlorophenoxy)-2-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}propanamide](/img/structure/B2570821.png)

![7-(2-Methylprop-2-enyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2570823.png)

![N-(2-(6-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2570825.png)